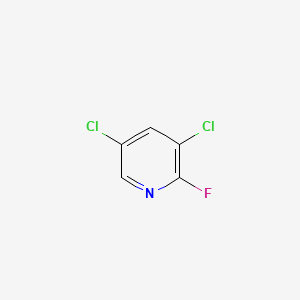

3,5-Dichloro-2-fluoropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQWUIZMJXPGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382541 | |

| Record name | 3,5-Dichloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-56-3 | |

| Record name | 3,5-Dichloro-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine: Synthesis, Properties, and Applications

This guide provides an in-depth exploration of 3,5-dichloro-2-fluoropyridine (CAS No. 823-56-3), a pivotal heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's critical physicochemical properties, details its primary synthesis methodologies with a focus on the underlying chemical principles, and discusses its applications as a versatile building block.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyridine derivative whose strategic importance is anchored in its utility as a precursor for complex, biologically active molecules. The specific arrangement of its substituents—a fluorine atom at the 2-position and chlorine atoms at the 3- and 5-positions—creates a unique electronic and steric profile. This configuration provides multiple reactive sites for further chemical modification, making it an invaluable intermediate in the synthesis of novel compounds.

In the pharmaceutical industry, this compound serves as a foundational building block for a range of therapeutic agents, including those targeting infectious diseases, oncological conditions, and viral infections.[1] The incorporation of the fluoropyridine moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[2][3] Similarly, in the agrochemical sector, it is used to develop potent and selective herbicides and fungicides, where the halogen atoms contribute to the molecule's efficacy and environmental profile.[1]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. This compound is typically an off-white to yellow solid under standard conditions.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 823-56-3 | [1] |

| Molecular Formula | C₅H₂Cl₂FN | [1][4] |

| Molecular Weight | 165.98 g/mol | [1][4] |

| Appearance | Off-white to yellow solid; powder to lump | [1][5] |

| Melting Point | 41-43°C | [5][6] |

| Boiling Point | 173-174°C | [5] |

| Solubility | Soluble in methanol. Insoluble in water. | [5][7] |

| pKa | -1.94 ± 0.10 (Predicted) | [5] |

| Storage | Store at 0-8°C, sealed in a dry, dark place. | [1][5] |

Spectroscopic data, such as ¹H NMR, is crucial for structural confirmation.[8] The compound's reactivity profile indicates it behaves as a weak chemical base and may be incompatible with strong acids, isocyanates, peroxides, and acid halides.[7]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution, specifically via halogen exchange (Halex) reactions. The choice of starting material, fluorinating agent, and solvent system is critical for achieving high yield and purity.

Route 1: Fluorination of Pentachloropyridine

A common industrial approach involves the partial fluorination of a readily available, heavily chlorinated precursor like pentachloropyridine.

Causality Behind Experimental Choices:

-

Starting Material: Pentachloropyridine is an economical starting point, though the reaction requires careful control to achieve selective substitution.

-

Fluorinating Agent: Potassium fluoride (KF) is a widely used and cost-effective source of fluoride ions.

-

Solvent: A dipolar, aprotic solvent such as N-methylpyrrolidone (NMP) is essential.[9][10] These solvents effectively solvate the potassium cation (K⁺), leaving the fluoride anion (F⁻) less solvated, or "naked." This heightened nucleophilicity is crucial for attacking the electron-deficient pyridine ring and displacing a chlorine atom.

-

Anhydrous Conditions: The substantial absence of water is critical to prevent the formation of tar and other byproducts, thereby ensuring a high yield of the desired product.[9][10]

Caption: Workflow for the synthesis of a fluorinated pyridine from pentachloropyridine.

Experimental Protocol: General Procedure

-

Charge a suitable reactor with anhydrous N-methylpyrrolidone (NMP) and spray-dried potassium fluoride.

-

Agitate the mixture vigorously to create a mobile slurry.[10]

-

Heat the slurry to the reaction temperature, typically between 100°C and 170°C.[9][10]

-

Slowly add molten pentachloropyridine to the reactor.

-

Maintain the reaction under controlled temperature and agitation for several hours. The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the product, 3,5-dichloro-2,4,6-trifluoropyridine, can be recovered from the reaction mixture, often by distillation, as its boiling point is significantly lower than that of NMP and the starting material.[10]

Note: This specific process yields 3,5-dichloro-2,4,6-trifluoropyridine. While related, it highlights the general principles of fluorinating polychloropyridines.

Route 2: Selective Fluorination of Dichloropyridines

A more direct and selective method starts from a less chlorinated pyridine, allowing for more precise installation of the fluorine atom at the desired C2 position.

Causality Behind Experimental Choices:

-

Starting Material: 2,3-Dichloropyridine is an ideal precursor. The chlorine at the 2-position is more activated towards nucleophilic substitution than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

-

Fluorinating Agent: Cesium fluoride (CsF) is often employed in this synthesis. CsF is a more potent fluorinating agent than KF because the cesium cation is larger and "softer," leading to a more dissociated and highly reactive fluoride anion in solution.

-

Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice of aprotic polar solvent for this transformation, effectively facilitating the Halex reaction.

Caption: Direct synthesis of this compound via selective fluorination.

Experimental Protocol: Laboratory Scale Synthesis

-

To a solution of 2,3-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium fluoride (CsF, ~2.0 eq) at room temperature.

-

Heat the reaction mixture to 110°C and stir for approximately 20 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC) or GC-MS.

-

After completion, cool the mixture to room temperature and quench by adding ice water.

-

Extract the aqueous mixture with ethyl acetate (EtOAc).

-

Combine the organic layers and wash sequentially with water and saturated brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography to afford this compound.

Applications in Advanced Synthesis

The utility of this compound stems from the differential reactivity of its halogen substituents. It serves as a versatile scaffold for building molecular complexity.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly the one at the 5-position, can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse functional groups.

-

Cross-Coupling Reactions: The C-Cl bonds can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to construct more elaborate molecular architectures.

-

Impact of Fluorine: The fluorine atom at the 2-position significantly influences the molecule's properties. It increases metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding interactions with biological targets through hydrogen bonding or dipole interactions.[2][3]

Caption: Relationship between structural features and applications of the title compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that empowers chemists in the pharmaceutical and agrochemical fields. Its synthesis, primarily through halogen exchange reactions, relies on a fundamental understanding of nucleophilicity and solvent effects to achieve high efficiency and selectivity. The distinct reactivity of its halogen substituents provides a robust platform for developing novel, high-value molecules with tailored biological activities. As the demand for sophisticated chemical entities continues to grow, the role of versatile intermediates like this compound will remain indispensable.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H2Cl2FN) [pubchemlite.lcsb.uni.lu]

- 5. 2-Fluoro-3,5-dichloropyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum [chemicalbook.com]

- 9. US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google Patents [patents.google.com]

- 10. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

3,5-Dichloro-2-fluoropyridine CAS number 823-56-3

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine (CAS 823-56-3): Synthesis, Reactivity, and Applications

Introduction

This compound, registered under CAS number 823-56-3, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its strategic arrangement of halogen atoms—a reactive fluorine at the 2-position and two chlorine atoms at the 3- and 5-positions—creates a versatile chemical intermediate.[3][4] The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine ring electron-deficient, making it an excellent substrate for a variety of chemical transformations.

This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. It covers its synthesis, core reactivity principles, detailed experimental protocols for its use, and its role as a building block for complex, biologically active molecules. The unique reactivity imparted by the C2-fluorine substituent is a central theme, enabling selective functionalization that is crucial in modern medicinal chemistry.[4][5]

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical Properties

This compound is typically an off-white to pale yellow crystalline solid at room temperature.[1][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 823-56-3 | [1] |

| Molecular Formula | C₅H₂Cl₂FN | [1][7] |

| Molecular Weight | 165.98 g/mol | [1][7] |

| Appearance | Off-white to yellow solid/powder | [1][6] |

| Melting Point | 41-43 °C | [6] |

| Boiling Point | 234.8 °C at 760 mmHg (Predicted) | [6] |

| Purity | ≥ 98.0% (GC) is commercially available | [8][9] |

| InChIKey | FHQWUIZMJXPGRG-UHFFFAOYSA-N | [10] |

Safety and Handling

This chemical is classified as hazardous and requires careful handling in a controlled laboratory environment.[11] It is categorized as an acute toxin (oral, dermal, inhalation) and causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11]

General Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Wash hands thoroughly after handling.[11]

-

Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12]

-

Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][12]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[11][13]

Synthesis and Mechanism

The most common and industrially relevant method for synthesizing fluorinated pyridines from their chlorinated precursors is through a halogen exchange (Halex) reaction. This process typically involves treating a polychlorinated pyridine with a fluoride salt at elevated temperatures.

A plausible and efficient route to this compound is the selective monofluorination of 2,3,5-trichloropyridine.[14] The chlorine atom at the C2 position is the most activated towards nucleophilic substitution due to the adjacent electron-withdrawing nitrogen atom, allowing for regioselective exchange.[15]

Detailed Experimental Protocol: Synthesis from 2,3,5-Trichloropyridine

This protocol is adapted from established principles for Halex reactions on chloropyridines.[14]

-

Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.2 equivalents) and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

-

Azeotropic Drying: If necessary, remove residual water by azeotropic distillation with a solvent like toluene before adding the primary solvent. For this reaction, ensure the KF is thoroughly dried beforehand (e.g., vacuum-drying at 140°C for 12 hours).[14]

-

Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylphosphonium bromide (0.02-0.05 equivalents), to the slurry.[14]

-

Reactant Addition: Add 2,3,5-trichloropyridine (1.0 equivalent) to the mixture.

-

Reaction: Heat the reaction mixture to 180–190°C under a nitrogen atmosphere with vigorous stirring.[14] The selective monofluorination at the C2 position is favored at this temperature.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-fluorinated product.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents.

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The C-F bond at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent ring nitrogen.[3][4] This makes the fluorine atom an excellent leaving group. In contrast, the chlorine atoms at the 3- and 5-positions are significantly less reactive towards nucleophiles. This reactivity difference allows for highly selective functionalization at the C2 position. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the enhanced reactivity of the C-F bond in this context.[3][4]

This selective reactivity makes this compound a valuable precursor for introducing a wide range of functionalities (amines, alcohols, thiols) at the 2-position, which is a common feature in many biologically active molecules.[5]

Application in Bioactive Scaffolds: Synthesis of a Roflumilast Analogue

Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). Its synthesis involves the formation of an amide bond between 4-amino-3,5-dichloropyridine and an activated benzoic acid derivative.[5][7][16] The following protocol demonstrates how this compound could be used in a similar SNAr reaction to create novel analogues, a common strategy in medicinal chemistry to explore structure-activity relationships.

Detailed Protocol: SNAr Amination

This protocol describes a representative amination reaction at the C2 position.

-

Reactant Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.1 equivalents), to the solution at a controlled temperature (e.g., 0-25°C).

-

Nucleophile Addition: Slowly add the desired amine nucleophile (e.g., 4-amino-piperidine, 1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 20-40°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the desired 2-amino-3,5-dichloropyridine derivative.

Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Two signals in the aromatic region, each a doublet of doublets, corresponding to the protons at the C4 and C6 positions. The proton at C6 will likely be downfield due to its proximity to the nitrogen.[10] |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant. Other carbons will show smaller, multi-bond C-F and C-H couplings. |

| ¹⁹F NMR | A single resonance, likely appearing as a doublet of doublets due to coupling with the C4 and C6 protons. |

| Mass Spec | A molecular ion peak corresponding to the exact mass (164.9548) and a characteristic isotopic pattern due to the presence of two chlorine atoms.[17] |

Applications in Agrochemicals

The halogenated pyridine scaffold is a cornerstone in the agrochemical industry, found in numerous fungicides, herbicides, and insecticides.[1][18] The specific substitution pattern can fine-tune the biological activity and physical properties of the molecule. While direct synthesis of major commercial agrochemicals from this compound is not widely documented, its structural motifs are highly relevant. For instance, the fungicide Fluazinam and the herbicide Picloram are built upon chlorinated pyridine cores, highlighting the importance of intermediates like this.[1] The synthetic strategies used for these compounds, often involving nucleophilic substitution and cross-coupling reactions, are directly applicable to this compound.

Conclusion

This compound is a valuable and highly reactive building block for chemical synthesis. Its key strategic advantage lies in the exceptional reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution, which allows for predictable and selective functionalization. This feature, combined with the presence of two additional chlorine atoms for potential further modification, makes it an ideal starting material for creating diverse libraries of compounds in drug discovery and for constructing complex agrochemical agents. The protocols and data presented in this guide serve as a foundational resource for scientists looking to leverage the unique chemical properties of this powerful intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8604064B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 9. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR [m.chemicalbook.com]

- 11. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. 氟化 [sigmaaldrich.com]

- 14. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 15. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - Patent 1606261 [data.epo.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3,5-Dichloro-2-fluoropyridine

An In-depth Technical Guide to 3,5-Dichloro-2-fluoropyridine for Advanced Research

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the core physicochemical properties, reactivity, and practical applications of this compound, grounded in established scientific principles and field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

This compound is a polysubstituted heteroaromatic compound whose utility is defined by the unique electronic interplay of its halogen substituents. At ambient conditions, it is typically an off-white to pale yellow crystalline solid.[1] A comprehensive summary of its physical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 823-56-3 | [1] |

| Molecular Formula | C₅H₂Cl₂FN | [1] |

| Molecular Weight | 165.98 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder/solid | [1] |

| Melting Point | 41-43 °C | [1] |

| Boiling Point | 173-174 °C | [2] |

| Density | 1.5 g/mL | [2] |

| Solubility | Soluble in methanol and other common organic solvents. | [1] |

| Storage | Refrigerate (0-8 °C), keep sealed in a dry, dark place. | [1] |

| Synonyms | 2-Fluoro-3,5-dichloropyridine | [1] |

Note: Reported values for boiling point and density can vary between sources, likely due to different measurement conditions.

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry.

The NMR spectra are critical for structural elucidation. The electronegative fluorine atom and the chlorine atoms induce distinct shifts and coupling patterns in the aromatic protons.

-

¹H NMR: The proton spectrum displays two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. Each signal appears as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom at C2.

-

¹⁹F NMR: The fluorine spectrum shows a single doublet of doublets, confirming the presence of one fluorine environment coupled to the two aromatic protons.

Table 2: NMR Spectral Data (400 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H | 8.07 | dd | J = 2.32 Hz (H-4), 1.47 Hz (F-2) | H-6 |

| 7.83 | dd | J = 2.32 Hz (H-6), 7.63 Hz (F-2) | H-4 | |

| ¹⁹F | -73.77 | dd | J = 7.63 Hz (H-4), 1.47 Hz (H-6) | F-2 |

Data sourced from Ahmadi et al.[1]

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion.

-

Molecular Ion (M⁺˙): A prominent cluster of peaks is observed at m/z 165, 167, and 169.[1] This pattern is the hallmark of a molecule containing two chlorine atoms, with the relative intensities (approx. 9:6:1) reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation: A significant fragment is observed at m/z 130, corresponding to the loss of a chlorine radical (M-Cl)⁺.[1] This is a common fragmentation pathway for chlorinated aromatic compounds.

Table 3: Key Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 165 | 100 | [M]⁺˙ (C₅H₂³⁵Cl₂FN) |

| 167 | 63 | [M+2]⁺˙ (C₅H₂³⁵Cl³⁷ClFN) |

| 169 | 10 | [M+4]⁺˙ (C₅H₂³⁷Cl₂FN) |

| 130 | 50 | [M-Cl]⁺ |

Data sourced from Ahmadi et al.[1]

While specific peak data is not detailed in the available literature, the IR spectrum for this compound is expected to exhibit characteristic absorption bands consistent with its structure:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1250-1000 cm⁻¹: C-F stretching vibrations.

-

~850-650 cm⁻¹: C-Cl stretching vibrations.

Section 2: Chemical Reactivity and Synthetic Logic

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the three electronegative halogen substituents. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this pathway is the ability of the electron-withdrawing pyridine nitrogen and halogen atoms to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

References

3,5-Dichloro-2-fluoropyridine molecular weight and formula

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 823-56-3), a critical heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond basic data to explore the causality behind its reactivity, its strategic applications, and detailed protocols for its use.

Core Physicochemical & Structural Data

This compound is a polysubstituted pyridine ring, a structural motif prevalent in biologically active molecules. Its unique halogenation pattern—a fluorine atom activated by the ring nitrogen and two chlorine atoms—defines its chemical behavior and utility. The compound typically appears as an off-white to yellow crystalline solid.[1][2][3]

Key quantitative data are summarized for efficient reference in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂FN | [1][4][5] |

| Molecular Weight | 165.98 g/mol | [1][4][5] |

| CAS Number | 823-56-3 | [1][4] |

| Melting Point | 41-43 °C | [6][7] |

| Boiling Point | 173-174 °C | [6][7] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | Typically ≥98.0% (GC) | [8][9] |

| Synonyms | 2-Fluoro-3,5-dichloropyridine | [1][5] |

| Solubility | Soluble in Methanol | [6] |

| Storage | Store at 0-8°C in a dry, dark place | [1][6] |

Mechanistic Insights: The Basis of Reactivity

The synthetic value of this compound is rooted in the predictable and regioselective reactivity of its halogen substituents. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr).[10] The reactivity of the halogens is not equal; it is dictated by their position relative to the electron-withdrawing nitrogen atom.

Causality of Regioselectivity:

-

Activation at C2: Positions ortho (C2, C6) and para (C4) to the ring nitrogen are most activated toward nucleophilic attack. The fluorine atom at the C2 position is therefore the primary site of reactivity.

-

Fluorine as a Superior Leaving Group in SₙAr: In the context of nucleophilic aromatic substitution, fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making it a better leaving group than chlorine in this reaction class. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[11]

-

Meta-Position Inactivity: The chlorine atoms at the C3 and C5 (meta) positions are significantly less activated and generally remain intact under conditions that selectively displace the C2-fluorine.

This predictable regioselectivity allows chemists to use this compound as a scaffold, first functionalizing the C2 position and then potentially targeting the less reactive chlorine atoms in subsequent, more forcing reaction steps.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Synthetic Pathway & Applications

Synthesis of this compound

The industrial synthesis of fluorinated pyridines often relies on halogen exchange (Halex) reactions. While specific routes are proprietary, a logical and common approach for synthesizing this compound would involve the selective fluorination of a polychlorinated pyridine precursor, such as 2,3,5-trichloropyridine. This transformation is typically achieved using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent (e.g., DMSO, NMP) at elevated temperatures.[12][13]

Caption: Plausible synthesis route via Halogen Exchange (Halex) reaction.

Key Applications in R&D

The utility of this molecule stems from its role as a versatile intermediate in synthesizing more complex, high-value compounds.

-

Pharmaceutical Development: The introduction of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[13] this compound is a key building block for active pharmaceutical ingredients (APIs) in therapeutic areas such as oncology, and for developing novel antiviral and antibacterial agents.[1]

-

Agrochemicals: In agriculture, this compound serves as a precursor for advanced herbicides and fungicides.[1] The specific halogenation pattern can contribute to the target specificity and efficacy of the final agrochemical product, helping to control pests while minimizing environmental impact.[1]

Experimental Protocol: A Representative SₙAr Reaction

This protocol describes a general, self-validating procedure for the nucleophilic aromatic substitution of the C2-fluorine with an oxygen nucleophile (phenoxide). This serves as a template for reactions with various nucleophiles.

Objective: To synthesize 3,5-dichloro-2-phenoxypyridine.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the solution until the starting material is fully dissolved.

-

-

Addition of Reagents:

-

Add phenol to the solution.

-

Add anhydrous potassium carbonate in one portion. The K₂CO₃ acts as a base to deprotonate the phenol in situ.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,5-dichloro-2-phenoxypyridine product.

-

Caption: Step-by-step workflow for a typical SₙAr reaction.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[14]

-

Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[14] Causes serious skin and eye irritation.[14] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store at recommended temperatures (0-8°C) to ensure long-term stability.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[14]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its predictable regiochemical reactivity. The activation of the C2-fluorine towards nucleophilic aromatic substitution, combined with the relative stability of the C3 and C5 chlorine atoms, provides a robust platform for the stepwise construction of complex pharmaceutical and agrochemical targets. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 2-Fluoro-3,5-dichloropyridine | 823-56-3 [chemicalbook.com]

- 7. 2-Fluoro-3,5-dichloropyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 823-56-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 823-56-3 | TCI Deutschland GmbH [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

3,5-Dichloro-2-fluoropyridine structural analysis

Abstract

3,5-Dichloro-2-fluoropyridine is a pivotal halogenated heterocyclic compound, serving as a versatile building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the pyridine core—imparts specific electronic properties and reactivity that are highly sought after in drug development for enhancing molecular potency and selectivity.[1] A precise and unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting stringent regulatory standards. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in field-proven methodologies and expert interpretation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR/Raman), and X-ray Crystallography, offering not just procedural steps but the causal logic behind their selection and application.

Introduction: The Significance of Structural Verification

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. For a molecule like this compound, seemingly minor isomeric impurities can lead to drastically different biological activities or reaction outcomes. Therefore, a robust analytical workflow is not merely a quality control measure but a foundational component of the research and development process. This guide is structured to walk researchers through a self-validating system of analysis, ensuring that the material in hand is unequivocally the correct structure before its commitment to complex, multi-step syntheses.

Physicochemical Properties & Handling

A foundational understanding of a compound's physical properties is the first step in its analysis. This data informs proper handling, storage, and selection of analytical solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 823-56-3 | [1] |

| Molecular Formula | C₅H₂Cl₂FN | [1] |

| Molecular Weight | 165.98 g/mol | [1] |

| Appearance | Off-white to yellow solid; may also be a clear liquid | [1][2][3] |

| Melting Point | 41-46 °C | [2][3][4] |

| Boiling Point | 173-174 °C | [4] |

| Solubility | Soluble in methanol and other common organic solvents. | [4][5] |

Safety & Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6] All handling must be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[6]

The Analytical Workflow: A Multi-Pronged Approach

No single technique provides a complete structural picture. True confidence is achieved by integrating data from multiple orthogonal methods. The workflow presented here is designed to build a structural case from the ground up, starting with molecular formula and connectivity and culminating in a three-dimensional understanding of the molecule.

Caption: Integrated workflow for the structural validation of this compound.

Mass Spectrometry (MS): The First Proof Point

Expertise & Causality: Mass spectrometry is the initial and most direct method to confirm the molecular weight and elemental composition. For halogenated compounds, it offers a distinct advantage: the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) provide an immediate and unmistakable signature, validating the presence of the correct number of chlorine atoms.

Predicted Fragmentation Pattern: Upon electron ionization (EI), the this compound molecule will form a molecular ion (M⁺˙). The most telling feature will be the isotopic cluster for the two chlorine atoms. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This results in a predicted M⁺˙ : (M+2)⁺˙ : (M+4)⁺˙ peak intensity ratio of approximately 9:6:1.

Table 2: Predicted Key Fragments in EI-MS of this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Interpretation |

| 165 | [C₅H₂³⁵Cl₂FN]⁺˙ | Molecular Ion (M⁺˙) , Base Isotope |

| 167 | [C₅H₂³⁵Cl³⁷ClFN]⁺˙ | M+2 peak |

| 169 | [C₅H₂³⁷Cl₂FN]⁺˙ | M+4 peak |

| 130 | [C₅H₂³⁵ClFN]⁺ | Loss of a Chlorine radical (·Cl) |

| 102 | [C₄H₂FN]⁺ | Loss of ·Cl and Hydrogen Cyanide (HCN) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Instrument Setup: Use a GC-MS or a direct insertion probe. For GC-MS, select a suitable capillary column (e.g., DB-5) and temperature program to ensure elution of the compound.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

-

Validation:

-

Confirm the molecular ion cluster at m/z 165, 167, and 169.

-

Verify that the relative intensities of this cluster match the theoretical 9:6:1 ratio for two chlorine atoms.[7]

-

Analyze the fragmentation pattern for logical losses, such as the loss of a chlorine atom (M-35).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in solution. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The fluorine atom provides a unique probe; its large coupling constants over multiple bonds (J-coupling) create distinctive splitting patterns in both the ¹H and ¹³C spectra, which are critical for unambiguous assignment.[5][8]

Predicted NMR Data (in CDCl₃, reference TMS at 0 ppm, CFCl₃ at 0 ppm): The pyridine ring has two protons. The proton at position 4 (H-4) will be coupled to the proton at position 6 (H-6) and to the fluorine at position 2. The proton at position 6 will be coupled to H-4 and the fluorine. This leads to a predictable set of splittings.

References

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine, 3,5-dichloro-2,4,6-trifluoro- [webbook.nist.gov]

- 3. This compound | 823-56-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. biophysics.org [biophysics.org]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3,5-Dichloro-2-fluoropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-fluoropyridine is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a versatile building block in the synthesis of biologically active molecules necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides an in-depth analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established theoretical principles with practical, field-proven methodologies, this document serves as an authoritative reference for the characterization and quality control of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 823-56-3) is a substituted pyridine ring with a molecular formula of C₅H₂Cl₂FN and a molecular weight of approximately 165.98 g/mol .[1][2] The strategic placement of two chlorine atoms and one fluorine atom on the pyridine scaffold imparts unique reactivity and electronic properties, making it a valuable precursor in medicinal chemistry and materials science.[1][3]

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂FN | [1][4] |

| Molecular Weight | 165.98 g/mol | [1][2] |

| CAS Number | 823-56-3 | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | ≥ 99.5% (GC) is commercially available | [1] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, both ¹H and ¹³C NMR provide critical information, with the added complexity and diagnostic value of heteronuclear coupling to ¹⁹F.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine ring (H-4 and H-6).

-

H-6: This proton is adjacent to the nitrogen atom and is expected to appear further downfield. It will be split into a doublet by the adjacent H-4 proton, and potentially show a smaller, long-range coupling to the fluorine atom at the C-2 position.

-

H-4: This proton is situated between two chlorine atoms. It will be split into a doublet by the H-6 proton.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | ~8.2 ppm | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 1-2 Hz |

| H-4 | ~7.8 ppm | Doublet (d) | ³J(H-H) ≈ 2-3 Hz |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the fine splitting patterns caused by long-range H-F couplings. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the ¹H NMR spectrum at a standard frequency (e.g., 400 MHz). Ensure a sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference the chemical shifts to the residual CHCl₃ peak at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, five distinct signals are expected. A key feature of this spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF, etc.). These C-F coupling constants are often large and provide definitive structural information.

Interpreting ¹³C NMR spectra of fluorinated compounds can be complex due to these large couplings and potential signal overlap.[5] In some cases, broadband ¹H and ¹⁹F double-decoupling experiments may be necessary for unambiguous assignment.[5]

-

C-2: Directly attached to fluorine, this carbon will exhibit a large one-bond coupling (¹JCF), appearing as a doublet with a splitting of over 200 Hz.

-

C-3: This carbon is two bonds away from the fluorine and will show a smaller ²JCF coupling, appearing as a doublet.

-

C-4, C-5, C-6: These carbons will also exhibit smaller, long-range couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Coupling Constants (J, Hz) |

|---|---|---|---|

| C-2 | ~155-160 ppm | Doublet | ¹J(C-F) ≈ 230-250 Hz |

| C-3 | ~125-130 ppm | Doublet | ²J(C-F) ≈ 15-25 Hz |

| C-4 | ~138-142 ppm | Doublet | ³J(C-F) ≈ 3-5 Hz |

| C-5 | ~120-125 ppm | Doublet | ⁴J(C-F) ≈ 1-3 Hz |

| C-6 | ~145-150 ppm | Doublet | ³J(C-F) ≈ 10-15 Hz |

Trustworthiness Through Self-Validation: The presence of a large doublet splitting (>200 Hz) is a highly reliable indicator of a carbon directly bonded to a fluorine atom. The magnitudes of the two-, three-, and four-bond couplings provide a self-validating system for assigning the remaining carbon signals, as their values decrease with increasing distance from the fluorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a broadband probe on the NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be complex but will show characteristic bands for the aromatic ring and the carbon-halogen bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | Weak-Medium |

| 1600-1450 | C=C and C=N ring stretching | Medium-Strong |

| 1250-1100 | C-F stretch | Strong |

| 850-750 | C-Cl stretch | Strong |

| ~800 | Out-of-plane C-H bending | Strong |

Authoritative Grounding: The assignment of these bands is based on extensive databases of known compounds, such as the Aldrich FT-IR Collection, which contains spectra for thousands of pure chemicals.[6] The C-F and C-Cl stretching frequencies are particularly diagnostic for confirming the presence of these halogens.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

-

Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. A key feature for chlorine-containing compounds is the characteristic isotopic pattern.

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule containing two chlorine atoms, the molecular ion region will display a distinctive cluster of peaks:

-

M: The peak corresponding to the molecule with two ³⁵Cl atoms.

-

M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 66% of the intensity of the M peak.

-

M+4: The peak for molecules with two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the M peak.

The monoisotopic mass of C₅H₂³⁵Cl₂FN is 164.95 Da.[4] Therefore, the mass spectrum should show a molecular ion cluster at m/z 165, 167, and 169.

Caption: Predicted isotopic distribution for the molecular ion of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port.

-

Separation: The compound travels through the GC column, separating it from any impurities. The choice of column (e.g., a non-polar DB-5) and temperature program is critical for good separation.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is a standard ionization method that produces a characteristic and reproducible fragmentation pattern.

-

Detection: The ions are separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole) and detected.

-

Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular formula and the fragmentation pattern to further support the structure.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The ¹H and ¹³C NMR spectra provide unambiguous evidence of the molecular skeleton and substituent positions, with C-F couplings serving as a definitive diagnostic tool. Infrared spectroscopy confirms the presence of key functional groups, while mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature. The protocols and data presented in this guide offer a robust framework for the analysis, quality control, and structural verification of this important chemical intermediate, ensuring its reliable application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR [m.chemicalbook.com]

- 3. Reaction of hydroxyl-quinoline with pentafluoropyridin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H2Cl2FN) [pubchemlite.lcsb.uni.lu]

- 5. acdlabs.com [acdlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 3,5-Dichloro-2-fluoropyridine for Advanced Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of 3,5-Dichloro-2-fluoropyridine.

In the landscape of modern medicinal and agrochemical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex, biologically active molecules. Among the vast arsenal of building blocks available to the synthetic chemist, this compound has emerged as a highly versatile and reactive scaffold. Its unique electronic and steric properties make it an invaluable precursor for the introduction of diverse functionalities into pyridine-based structures, which are prevalent in a wide array of pharmaceuticals and crop protection agents.[1][2]

This in-depth technical guide, designed for the practicing scientist, provides a comprehensive overview of this compound, from its synthesis and fundamental reactivity to its application in the creation of high-value compounds. The content herein is curated to not only provide established protocols but also to explain the underlying chemical principles that govern its utility, empowering researchers to leverage this intermediate to its full potential.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of a chemical intermediate is the foundation of its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 823-56-3 | --INVALID-LINK-- |

| Molecular Formula | C₅H₂Cl₂FN | --INVALID-LINK-- |

| Molecular Weight | 165.98 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to yellow solid | --INVALID-LINK-- |

| Melting Point | 41-43 °C | [Various Suppliers] |

| Boiling Point | 122-123 °C at 150 mmHg | --INVALID-LINK-- |

Spectroscopic Data:

| Spectrum Type | Key Peaks and Interpretation |

| ¹H NMR | The proton NMR spectrum is characterized by two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern.[3] |

| ¹³C NMR | The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbon attached to the fluorine will exhibit a large C-F coupling constant, a key diagnostic feature. The chemical shifts are influenced by the electronegative halogen substituents. |

| Mass Spectrometry | The mass spectrum will display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks), confirming the presence and number of chlorine atoms. |

| Infrared (IR) | The IR spectrum will show characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations within the pyridine ring. |

Synthesis of this compound: The Halogen Exchange (Halex) Process

The most common and industrially viable method for the synthesis of this compound is through a halogen exchange (Halex) reaction, starting from the readily available 2,3,5-trichloropyridine.[4] This process leverages the ability of fluoride ions, typically from an alkali metal fluoride salt like potassium fluoride (KF), to displace a chlorine atom on an activated aromatic ring.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or sulfolane, at elevated temperatures.[4] The choice of solvent is critical as it must be able to partially solubilize the inorganic fluoride salt and facilitate the nucleophilic substitution.

The underlying principle of this synthesis is the selective replacement of the chlorine atom at the 2-position. This selectivity is driven by the electronic activation provided by the pyridine nitrogen, which makes the ortho (2 and 6) and para (4) positions more electrophilic and thus more susceptible to nucleophilic attack. In the case of 2,3,5-trichloropyridine, the 2-position is the most activated site for halogen exchange.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,3,5-trichloropyridine via a halogen exchange reaction.

Materials:

-

2,3,5-Trichloropyridine

-

Anhydrous Potassium Fluoride (KF)

-

N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

-

Phase-transfer catalyst (e.g., tetrabutylphosphonium bromide), optional but recommended

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.2-4.0 molar equivalents) and the chosen polar aprotic solvent (e.g., NMP).

-

Azeotropic Drying: If necessary, azeotropically remove any trace amounts of water from the KF/solvent mixture by heating and distilling off a small amount of the solvent. This is crucial as water can inhibit the reaction.

-

Reaction Setup: Cool the mixture and add 2,3,5-trichloropyridine (1.0 molar equivalent) and the phase-transfer catalyst (if used).

-

Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to 180-190 °C and maintain for 5-10 hours.[5] This initial phase primarily forms the target monofluorinated product.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound. The product is an off-white to yellow solid upon cooling.[1]

dot TD {

graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB];

node [shape=box, style="filled", fontname="Arial", fontsize=11];

edge [fontname="Arial", fontsize=10];

}

Synthesis workflow for this compound.

The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound as a chemical intermediate lies in its high reactivity towards nucleophilic aromatic substitution (SNAr). This reactivity is centered on the fluorine atom at the 2-position of the pyridine ring.

The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the electron-withdrawing chlorine atoms at the 3 and 5 positions. In the subsequent step, the fluoride ion, being an excellent leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The presence of the two chlorine atoms at the 3 and 5 positions significantly enhances the rate of the SNAr reaction by inductively withdrawing electron density from the ring, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, the fluorine atom itself, due to its high electronegativity, contributes to the activation of the C-F bond towards cleavage. This combination of electronic factors makes this compound a superior substrate for SNAr compared to its chlorinated or brominated analogs.

dot TD {

graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=LR];

node [shape=box, style="filled", fontname="Arial", fontsize=11];

edge [fontname="Arial", fontsize=10];

}

Mechanism of SNAr on this compound.

Synthetic Utility: A Platform for Diverse Functionalization

The high reactivity of the 2-fluoro position allows for the introduction of a wide range of nucleophiles, leading to a diverse array of substituted pyridines. This versatility is a cornerstone of its importance in drug discovery and agrochemical synthesis.

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Class |

| N-Nucleophiles | Anilines, primary/secondary amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Dioxane, Acetonitrile), Heat | 2-Aminopyridine derivatives |

| O-Nucleophiles | Phenols, Alcohols | Strong base (e.g., NaH), Solvent (e.g., THF, DMF) | 2-Aryloxy/Alkoxypyridine derivatives |

| S-Nucleophiles | Thiols | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Thioetherpyridine derivatives |

Applications in Agrochemical and Pharmaceutical Synthesis

The ability to readily introduce various functional groups at the 2-position of the 3,5-dichloropyridine scaffold has made it a key intermediate in the synthesis of numerous commercial products.

Agrochemicals

In the agrochemical sector, pyridine-based compounds are integral to the development of modern fungicides, herbicides, and insecticides.[2][8] this compound serves as a precursor to more complex trifluoromethylpyridine derivatives, which are common motifs in crop protection agents.[9] For instance, it is a building block in the synthesis of certain classes of fungicides that act by disrupting the respiratory chain in fungal mitochondria.[8] The introduction of different substituents via SNAr allows for the fine-tuning of the biological activity and spectrum of these agrochemicals.

Pharmaceuticals

The pyridine ring is a privileged scaffold in medicinal chemistry, and this compound provides a reliable entry point for the synthesis of novel therapeutic agents. It is a key intermediate in the production of various pharmaceuticals, including antiviral and antibacterial agents.[1] The ability to introduce diverse side chains allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties in drug discovery programs. For example, it has been utilized in the synthesis of nucleoside analogs with potential antiviral activity against viruses such as Hepatitis B and C.[10]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is a solid that can be irritating to the skin, eyes, and respiratory system. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of a wide range of functionalized pyridine derivatives. Its straightforward synthesis via the Halex process and the high reactivity of its 2-fluoro position towards nucleophilic aromatic substitution make it an invaluable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the development of novel and impactful molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR [m.chemicalbook.com]

- 4. Halex process - Wikipedia [en.wikipedia.org]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Chapter 1: The Electronic Architecture of 3,5-Dichloro-2-fluoropyridine

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 3,5-Dichloro-2-fluoropyridine

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic building blocks is paramount. This compound is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, valued for the unique electronic signature its substituents impart.[1] This guide provides an in-depth exploration of the reactivity of this versatile pyridine ring, moving beyond simple reaction schemes to explain the underlying principles that govern its regioselectivity and synthetic utility.

The reactivity of this compound is a direct consequence of the interplay between the inherent properties of the pyridine nucleus and the powerful electronic effects of its three halogen substituents.

1.1 The π-Deficient Pyridine Core Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This nitrogen atom inductively withdraws electron density from the ring system, making the entire heterocycle electron-deficient, or "π-deficient." This inherent property renders the pyridine ring significantly less reactive towards electrophilic attack compared to benzene but primes it for nucleophilic substitution.

1.2 The Dueling Effects of Halogen Substituents Halogens exert two opposing electronic effects on an aromatic ring:

-

Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring through the sigma bond. This effect is dominant and deactivates the ring towards electrophilic attack.[2][3]

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic π-system.[4] While this effect is weaker than the inductive withdrawal for halogens, it is crucial for directing the outcome of certain reactions by stabilizing reaction intermediates.[4][5]

In this compound, the cumulative inductive pull of three halogens and the pyridine nitrogen creates a severely electron-poor system, making it an exceptional substrate for reactions involving nucleophiles.

Caption: Competing electronic influences on the pyridine ring.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Preeminent Reaction Pathway

The most synthetically valuable transformations of this compound involve Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring readily accommodates the necessary addition-elimination mechanism.

2.1 Mechanism and Regioselectivity The SNAr reaction proceeds in two steps:

-

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[6]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.[7]

The stability of the Meisenheimer intermediate is key. In pyridines, nucleophilic attack is favored at the C2, C4, and C6 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

In this compound, the C2 position is the most activated site for SNAr. This is due to:

-

Activation by Nitrogen: It is an ortho position to the ring nitrogen.

-

Leaving Group Ability: The C-F bond, while strong, makes fluorine an excellent leaving group in SNAr reactions on electron-poor rings because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[8]

-

Cumulative Electron Withdrawal: The chlorine atoms at C3 and C5 further withdraw electron density, enhancing the electrophilicity of the entire ring and particularly the adjacent C2 position.

While the chlorine atoms can also act as leaving groups, displacement of the C2-fluorine is often favored, especially with softer nucleophiles.

Caption: General workflow for an SNAr reaction at the C2 position.

2.2 Summary of SNAr Reactions

| Nucleophile | Position of Substitution | Typical Conditions | Yield Range (%) |

| Primary/Secondary Amines | C2 | K₂CO₃, DMF, 80-100 °C | 75-95 |

| Alkoxides (e.g., NaOMe) | C2 | MeOH, reflux | 80-98 |

| Thiols (e.g., PhSH) | C2 | Cs₂CO₃, MeCN, RT | 70-90 |

| Water (Hydrolysis) | C2 | NaOH (aq), reflux | 60-85 |

2.3 Experimental Protocol: Amination at the C2 Position

This protocol describes a typical procedure for the SNAr reaction of this compound with a secondary amine.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) and the desired secondary amine (1.2 equiv).

-

Solvent: Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to the starting pyridine.

-

Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.